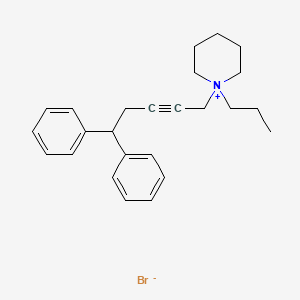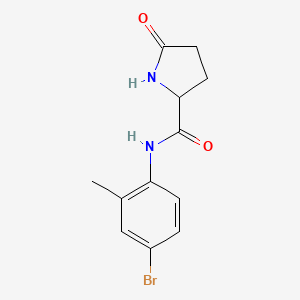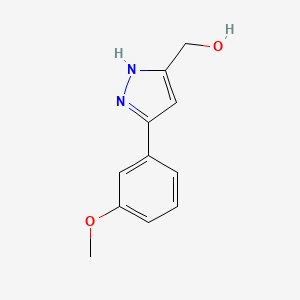
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(3-Methoxyphenyl)-1H-pyrazol-5-yl)methanol is an organic compound characterized by a methoxyphenyl group attached to a pyrazole ring, which is further connected to a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanol typically involves the reaction of 3-methoxyphenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. This is followed by reduction to introduce the methanol group. Common reagents used in these reactions include hydrazine derivatives, aldehydes or ketones, and reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(3-Methoxyphenyl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential use in treating various diseases. Its structural features make it a candidate for drug development targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methoxyphenyl) methanol: Similar in structure but lacks the pyrazole ring.
4-Methoxyphenol: Contains a methoxy group but differs in the position and absence of the pyrazole ring.
Curcumin: A natural compound with a methoxyphenyl group but a different overall structure.
Uniqueness
(3-(3-Methoxyphenyl)-1H-pyrazol-5-yl)methanol is unique due to the presence of both the methoxyphenyl group and the pyrazole ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C11H12N2O2/c1-15-10-4-2-3-8(5-10)11-6-9(7-14)12-13-11/h2-6,14H,7H2,1H3,(H,12,13) |
InChI-Schlüssel |
VTJRRYLQPIEVJT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


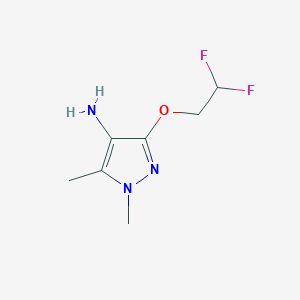
![N-[4-[[7-[3-(dimethylamino)propylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12636895.png)
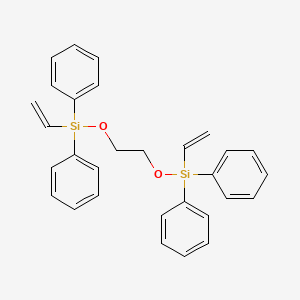
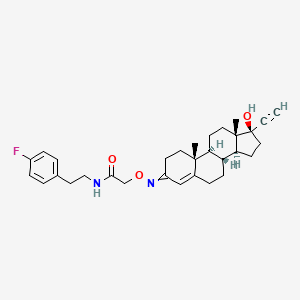
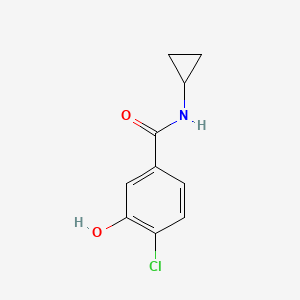

![1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl](/img/structure/B12636922.png)
![3-[(3aR,6aS)-5'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12636930.png)


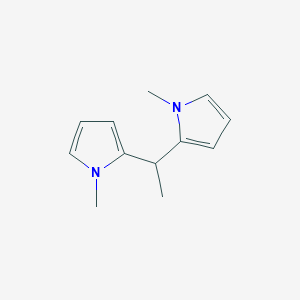
![(3aS,4R,9aS,9bR)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636957.png)
